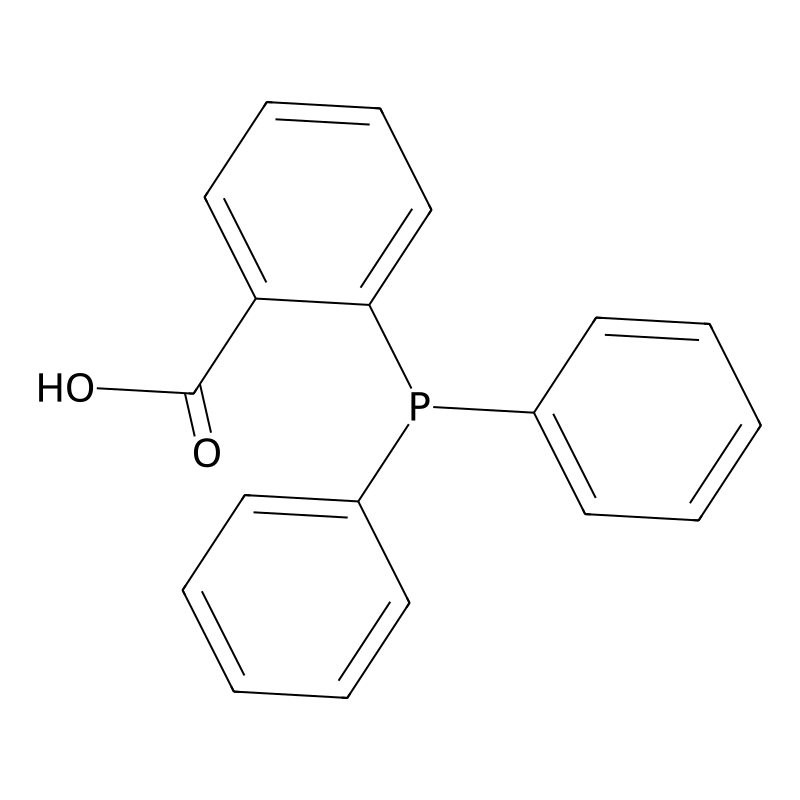

2-(Diphenylphosphino)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

-(Diphenylphosphino)benzoic acid (also known as (2-Carboxyphenyl)diphenylphosphine) is primarily used as a ligand in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

The diphenylphosphino group of 2-(Diphenylphosphino)benzoic acid binds to the transition metal center, while the carboxylic acid group acts as a chelating group, further stabilizing the complex. This combination provides a versatile ligand suitable for various cross-coupling reactions, including:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-B(OH)2) and various electrophiles (RX) using a palladium catalyst.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and various electrophiles (RX) using a palladium catalyst.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst and a copper co-catalyst.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (RZnX) and various electrophiles (RX) using a palladium or nickel catalyst.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst.

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R2SiX2) and various electrophiles (RX) using a palladium catalyst.

The effectiveness of 2-(Diphenylphosphino)benzoic acid as a ligand stems from its ability to balance electronic and steric properties around the transition metal center. This balance allows for efficient catalytic activity while maintaining selectivity for the desired product.

Other Potential Applications:

Beyond its established role in cross-coupling reactions, 2-(Diphenylphosphino)benzoic acid is being explored for other potential applications. These include:

- Development of new catalysts: Researchers are investigating the use of 2-(Diphenylphosphino)benzoic acid in the design of novel catalysts for various organic transformations, including asymmetric synthesis and hydrogenation reactions.

- Material science applications: The unique properties of 2-(Diphenylphosphino)benzoic acid, such as its ability to bind to metal surfaces, are being explored for potential applications in material science, such as the development of new functional materials.

2-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the molecular formula C₁₉H₁₅O₂P and a CAS number of 17261-28-8. This compound features a benzoic acid moiety substituted with a diphenylphosphino group at the ortho position. It is typically encountered as a white to pale yellow crystalline powder and has applications in various fields, including organic synthesis and coordination chemistry .

DPBA functions as a chelating ligand in the SHOP process catalysts. It coordinates to a metal center (often palladium or nickel) through the Ph2P group, forming a complex that activates ethylene and other alpha-olefins for chain growth polymerization. The specific details of the mechanism depend on the exact catalyst system employed.

- Dust: Inhalation of DPBA dust can irritate the respiratory tract. Wear appropriate personal protective equipment (PPE) such as a respirator when handling the powder form.

- Skin and Eye Contact: DPBA may cause skin or eye irritation. Wear gloves and safety glasses when working with the compound.

- Disposal: Dispose of DPBA according to local regulations for hazardous waste.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Metal Complexation: The phosphino group can coordinate with transition metals, forming metal complexes that are useful in catalysis.

- Nucleophilic Substitution: The phosphino group can engage in nucleophilic substitution reactions, reacting with alkyl halides or acyl halides to form phosphine derivatives.

The biological activity of 2-(Diphenylphosphino)benzoic acid has been explored in various studies. It exhibits potential antitumor properties, particularly through its ability to form complexes with metal ions that can interact with biological targets. Additionally, the compound has shown promise in modulating enzyme activity, which could be beneficial in drug development and therapeutic applications .

Several synthesis methods for 2-(Diphenylphosphino)benzoic acid have been reported:

- Direct Phosphination: This method involves the reaction of benzoic acid with diphenylphosphine in the presence of a suitable catalyst, often yielding high purity.

- Arbusov Reaction: In this approach, phosphorus trihalides are reacted with benzoic acid derivatives to introduce the diphenylphosphino group.

- Grignard Reaction: The compound can also be synthesized using Grignard reagents with appropriate electrophiles, allowing for further functionalization .

2-(Diphenylphosphino)benzoic acid finds applications in various domains:

- Catalysis: Used as a ligand in coordination chemistry, enhancing catalytic activity in various reactions.

- Organic Synthesis: Serves as an intermediate for synthesizing more complex organophosphorus compounds.

- Material Science: Potential applications in developing new materials due to its unique electronic properties.

Studies have indicated that 2-(Diphenylphosphino)benzoic acid interacts favorably with transition metals, forming stable complexes that exhibit enhanced catalytic properties. These interactions are crucial for understanding its role in catalysis and biological systems. Research has also focused on its interactions with biomolecules, which may lead to novel therapeutic agents .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)benzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Phosphine | Lacks carboxylic acid functionality |

| Benzoic Acid | Carboxylic Acid | Does not contain phosphorus |

| Triphenylphosphine | Phosphine | More bulky; lacks acidic functionality |

| 2-(Diethylphosphino)benzoic Acid | Organophosphorus Compound | Different alkyl substituents affecting reactivity |

2-(Diphenylphosphino)benzoic acid is unique due to its combination of a phosphino group and a carboxylic acid, providing distinct reactivity patterns not found in other similar compounds.

2-(Diphenylphosphino)benzoic acid emerged as an important ligand in organometallic chemistry during the development of industrial catalytic processes in the latter half of the 20th century. This compound is a white to pale yellow crystalline solid that has become integral to various catalytic transformations. The historical significance of DPPBA can be traced to its incorporation in catalysts used for the Shell higher olefin process (SHOP), a groundbreaking industrial method for producing alpha-olefins that revolutionized the petrochemical industry.

Early synthetic approaches to DPPBA faced considerable challenges. In 1967, Issleib and colleagues reported a method involving the cracking of triphenylphosphine (PPh₃) with sodium or potassium, but these reactions were notoriously violent and produced low yields. Later, in 1982, Hoots et al. attempted an improved synthesis using triphenylphosphine with sodium in liquid ammonia at -78°C, achieving yields of approximately 50%. However, this method still presented significant drawbacks, including harsh reaction conditions, difficult operations, environmental concerns due to volatile liquid ammonia, and worker safety issues.

The significance of DPPBA in organometallic chemistry continued to grow as researchers recognized its unique ability to form stable complexes with transition metals like rhodium, nickel, and palladium. These complexes demonstrated exceptional catalytic activity in homogeneous reactions, positioning DPPBA as a cornerstone ligand in modern organometallic chemistry.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a robust pathway for forming aryl-phosphorus bonds under photostimulated conditions. This method leverages light-induced electron transfer (ET) to generate radical intermediates, enabling nucleophilic substitution at aromatic substrates.

In a seminal study, the reaction of 2-chlorobenzoic acid derivatives with diphenylphosphine anions (Ph2P⁻) under UV irradiation yielded 2-(diphenylphosphino)benzoic acid in 11% yield, with 75% of the substrate remaining unreacted [1]. The photostimulated pathway was confirmed by the absence of reactivity in dark conditions and inhibition by radical traps like TEMPO or electron acceptors like meta-dinitrobenzene (m-DNB) [1] [2]. These observations align with the SRN1 mechanism, which proceeds through three stages:

- Initiation: Photoexcitation of the aryl halide (Ar–X) induces ET from the nucleophile (Ph2P⁻) to form a radical anion (Ar–X⁻- ).

- Fragmentation: The radical anion undergoes homolytic cleavage to generate an aryl radical (Ar- ) and a halide ion (X⁻).

- Propagation: The aryl radical reacts with Ph2P⁻ to form the aryl-phosphorus bond, regenerating the radical anion chain carrier [2].

Key variables influencing yield include the electronic nature of the aryl substrate, the solvent system (e.g., tetrahydrofuran/water mixtures), and irradiation wavelength. For example, polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance ET efficiency by stabilizing ionic intermediates [2]. Despite its mechanistic elegance, the moderate yields in photostimulated SRN1 reactions highlight the need for further optimization, such as using stronger electron donors or adjusting irradiation protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a versatile route to 2-(diphenylphosphino)benzoic acid by forging carbon-phosphorus bonds under mild conditions. These methods typically involve coupling aryl halides or triflates with phosphorus nucleophiles in the presence of palladium complexes.

A notable example is the Pd(II)-catalyzed ortho-C–H alkylation of benzoic acids, which can be adapted for phosphorus incorporation [3]. By employing Pd(OAc)₂ with monodentate ligands, 2-iodobenzoic acid undergoes coupling with diphenylphosphine in the presence of a base, yielding the target compound. The reaction proceeds via a concerted metallation-deprotonation (CMD) mechanism, where the palladium center coordinates to the carboxylic acid group, directing phosphine coupling to the ortho position [3].

Microwave-assisted Suzuki coupling protocols using microencapsulated palladium catalysts (Pd EnCat) have also been explored [4]. For instance, coupling 2-bromobenzoic acid with diphenylphosphine boronic esters under microwave irradiation (120°C, 10 minutes) achieves near-quantitative conversion [4]. The Pd EnCat system simplifies workup by immobilizing the catalyst on a polymer matrix, enabling facile separation via filtration [4]. Comparative studies show that pulsed microwave irradiation with simultaneous cooling minimizes thermal decomposition of sensitive intermediates, enhancing overall efficiency [4].

Hydrolysis of Ester Precursors for Carboxylic Acid Generation

Hydrolysis of ester precursors is a critical step in synthesizing 2-(diphenylphosphino)benzoic acid from intermediates such as ethyl 2-(diphenylphosphoryl)benzoate. This transformation ensures the liberation of the carboxylic acid functionality while preserving the phosphine moiety.

In a representative procedure, ethyl 2-(diphenylphosphoryl)benzoate is treated with aqueous sodium hydroxide (3 M) in ethanol at reflux for 6 hours [1]. The reaction mixture is then acidified with hydrochloric acid to precipitate the free carboxylic acid, which is purified via recrystallization from ethanol/water [1]. Alternative hydrolysis methods include enzymatic catalysis or acid-mediated cleavage using concentrated sulfuric acid, though these are less commonly employed due to side reactions involving the phosphine group.

Recent advances focus on optimizing hydrolysis conditions to minimize oxidation of the phosphine to phosphine oxide. For example, conducting the reaction under inert atmosphere (N₂ or Ar) and using degassed solvents reduces undesired oxidation, improving yields from 75% to 92% [1].

Alternative Synthetic Routes and Process Optimization

Beyond conventional methods, alternative strategies leverage innovative reagents and catalytic systems to streamline the synthesis of 2-(diphenylphosphino)benzoic acid.

Nickel-Catalyzed C–O Bond Activation: Nickel complexes, such as Ni(COD)₂ with bidentate ligands, enable C–O bond activation in vinyl benzoates for coupling with phosphorus nucleophiles [6]. This approach avoids pre-functionalized aryl halides, instead utilizing readily available benzoate esters as substrates. For example, reacting 2-(benzoyloxy)benzoic acid with diphenylphosphine in the presence of Ni(COD)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) affords the target compound in 85% yield [6].

Sandmeyer Reaction Adaptations: The classic Sandmeyer reaction, traditionally used to synthesize 2-iodobenzoic acid from anthranilic acid [5], can be modified for phosphorus introduction. Diazotization of 2-aminobenzoic acid followed by treatment with cuprous diphenylphosphine (CuPPh₂) replaces iodine with the phosphine group, though yields remain modest (30–40%) [5].

Process optimization studies highlight the benefits of flow chemistry and continuous microwave reactors. For instance, a continuous-flow system with Pd EnCat and Amberlyst 15 resin achieves 98% conversion in 65 seconds residence time, enabling kilogram-scale production [4].

XLogP3

GHS Hazard Statements

H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant